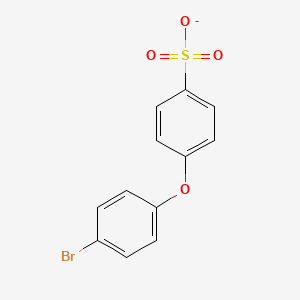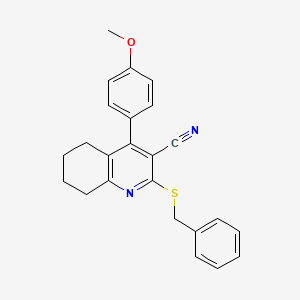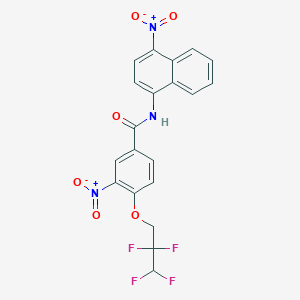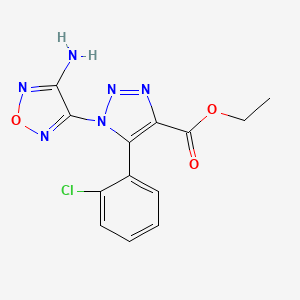![molecular formula C32H43N5O4S B11085010 1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11085010.png)
1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-{2-[4-(HEXYLOXY)ANILINO]-2-OXOETHYL}-4-OXO-3-PHENYL-2-THIOXO-1-IMIDAZOLIDINYL)PROPYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidinecarboxamide core, an imidazolidinyl group, and a hexyloxyanilino moiety
Preparation Methods
The synthesis of 1-[3-(5-{2-[4-(HEXYLOXY)ANILINO]-2-OXOETHYL}-4-OXO-3-PHENYL-2-THIOXO-1-IMIDAZOLIDINYL)PROPYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from commercially available raw materials. The key steps include:
Formation of the Hexyloxyanilino Moiety: This can be achieved by reacting 4-hexyloxyaniline with appropriate reagents to introduce the desired functional groups.
Synthesis of the Imidazolidinyl Group: This involves the formation of the imidazolidinone ring, which can be synthesized through cyclization reactions involving thiourea and other reagents.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Chemical Reactions Analysis
1-[3-(5-{2-[4-(HEXYLOXY)ANILINO]-2-OXOETHYL}-4-OXO-3-PHENYL-2-THIOXO-1-IMIDAZOLIDINYL)PROPYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[3-(5-{2-[4-(HEXYLOXY)ANILINO]-2-OXOETHYL}-4-OXO-3-PHENYL-2-THIOXO-1-IMIDAZOLIDINYL)PROPYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C32H43N5O4S |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
1-[3-[5-[2-(4-hexoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H43N5O4S/c1-2-3-4-8-22-41-27-14-12-25(13-15-27)34-29(38)23-28-31(40)37(26-10-6-5-7-11-26)32(42)36(28)19-9-18-35-20-16-24(17-21-35)30(33)39/h5-7,10-15,24,28H,2-4,8-9,16-23H2,1H3,(H2,33,39)(H,34,38) |
InChI Key |
BNNMNVQRFLHYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11084938.png)
![ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084939.png)

![11-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084949.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11084961.png)

![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11084968.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)
![Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11084980.png)


![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11084987.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11084990.png)
